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Compound of Interest

Compound Name: Anticancer agent 201

Cat. No.: B12380469 Get Quote

Introduction

ONC201, also known as dordaviprone, is a pioneering, orally active small molecule that has

emerged as a promising therapeutic agent in oncology. It is the first-in-class member of the

imipridone class of compounds, characterized by a unique heterocyclic pharmacophore.[1][2]

[3] Initially identified through a screening for p53-independent inducers of the TNF-related

apoptosis-inducing ligand (TRAIL) gene, ONC201 has demonstrated a broad spectrum of anti-

cancer activity in preclinical models of both solid and hematological malignancies.[1][3] Its

ability to cross the blood-brain barrier has made it a particularly significant candidate for the

treatment of aggressive brain tumors.[1] This technical guide provides a comprehensive

overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of

ONC201.

Chemical Profile
IUPAC Name: 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-

e]pyrimidin-5(1H)-one[2]

Molecular Formula: C26H28N4O

Molecular Weight: 412.53 g/mol

Class: Imipridone
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Mechanism of Action
ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. It functions

as a bitopic antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the

mitochondrial caseinolytic protease P (ClpP).[3] The antagonism of DRD2, a G protein-coupled

receptor overexpressed in various cancers, including glioblastoma, is a key aspect of its

activity.[3]

Downstream of its primary targets, ONC201 triggers the integrated stress response (ISR),

leading to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL.[3] This, in

conjunction with the ONC201-induced expression of TRAIL itself, promotes apoptosis in cancer

cells.[3] The activation of the ISR involves the phosphorylation of eIF2α and the subsequent

induction of ATF4 and CHOP.[1] Furthermore, ONC201 leads to the dual inactivation of Akt and

ERK signaling pathways. This results in the dephosphorylation and nuclear translocation of the

transcription factor FOXO3a, which in turn transcriptionally activates the TRAIL gene.[3] The

activation of ClpP by ONC201 contributes to mitochondrial dysfunction and apoptosis.[3]

Signaling Pathway of ONC201
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Caption: Signaling pathway of ONC201 leading to apoptosis.

Synthesis of ONC201
While a detailed, publicly available, step-by-step synthesis protocol for ONC201 is limited, a

plausible synthetic route can be constructed based on its imipridone core structure and general

principles of organic chemistry. The synthesis of the diazaspiro[3.5]nonane core is a key step,

which can be followed by functionalization to yield the final product.

Disclaimer: The following protocol is a putative synthesis route and has not been

experimentally validated. It is intended for informational purposes for a research audience.
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Experimental Protocol: Putative Synthesis of ONC201

Step 1: Synthesis of a Protected Diazaspiro[3.5]nonane Intermediate

Reaction Setup: To a solution of a suitable protected piperidone derivative in an appropriate

aprotic solvent (e.g., tetrahydrofuran), add a solution of a protected aminoacetonitrile

derivative.

Cyclization: Treat the mixture with a strong base (e.g., sodium hydride) at a reduced

temperature (e.g., 0 °C) to initiate a cyclization reaction, forming the spiro-lactam core.

Work-up and Purification: Quench the reaction with a proton source (e.g., ammonium

chloride solution) and extract the product with an organic solvent. Purify the crude product by

column chromatography on silica gel.

Step 2: N-Alkylation with 2-Methylbenzyl Halide

Reaction Setup: Dissolve the protected diazaspiro[3.5]nonan-1-one intermediate in a polar

aprotic solvent (e.g., dimethylformamide).

Alkylation: Add a base (e.g., potassium carbonate) followed by the dropwise addition of 2-

methylbenzyl bromide. Heat the reaction mixture to facilitate the alkylation.

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract

the product. Purify by column chromatography.

Step 3: Deprotection of the Second Amine

Deprotection: Depending on the protecting group used in Step 1, perform the appropriate

deprotection step. For a benzyl protecting group, this can be achieved by catalytic

hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).

Isolation: Filter the catalyst and concentrate the filtrate to obtain the deprotected

intermediate.

Step 4: N-Alkylation with Benzyl Halide

Reaction Setup: Dissolve the deprotected intermediate from Step 3 in a suitable solvent.
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Final Alkylation: Add a base and benzyl bromide and stir the reaction until completion.

Final Purification: Perform an aqueous work-up and purify the final product, ONC201, by

recrystallization or column chromatography.

Preclinical Evaluation: Experimental Protocols
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Caption: A general workflow for the preclinical evaluation of an anticancer agent.

Protocol 1: Cell Viability (MTT) Assay

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours.

Compound Treatment: Treat the cells with serial dilutions of ONC201 (e.g., from 0.1 to 100

µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Protocol 2: Apoptosis (Annexin V) Assay

Cell Treatment: Seed cells in 6-well plates and treat with ONC201 at various concentrations

for 24-48 hours.

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and

resuspend in 1X Annexin V binding buffer.

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate

for 15 minutes at room temperature in the dark.[4][5][6][7][8]

Flow Cytometry: Analyze the stained cells by flow cytometry.[4][5][6][7][8]

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-

negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Protocol 3: DRD2 Receptor Binding Assay

Membrane Preparation: Prepare cell membranes from cells overexpressing the DRD2

receptor.

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled DRD2

ligand (e.g., [3H]spiperone) and varying concentrations of ONC201.

Incubation: Allow the binding reaction to reach equilibrium.

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber

filter.

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
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Data Analysis: Determine the Ki value of ONC201 by competitive binding analysis.

Protocol 4: ClpP Activation Assay

Reaction Setup: In a 96-well plate, combine recombinant human ClpP protein with a

fluorogenic peptide substrate.

Compound Addition: Add varying concentrations of ONC201 or a vehicle control.

Kinetic Measurement: Monitor the increase in fluorescence over time at an appropriate

excitation and emission wavelength using a fluorescence plate reader. The rate of

fluorescence increase is proportional to ClpP activity.

Data Analysis: Determine the EC50 for ClpP activation by ONC201.

Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of ONC201 in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)

HCT116 Colon Cancer ~2.5

T47D Breast Cancer 3.69

MCF7 Breast Cancer 2.40

BT474 Breast Cancer 1.89

SKBR3 Breast Cancer 1.32

HCC1954 Breast Cancer 1.12

AU565 Breast Cancer 0.79

HCC1937 Breast Cancer 2.16

MDAMB468 Breast Cancer 1.29

HCC1187 Breast Cancer 0.79

BT20 Breast Cancer 0.89

MDAMB231 Breast Cancer 2.02

Hs578T Breast Cancer Not specified

MDAMB436 Breast Cancer Not specified

HCC38 Breast Cancer Not specified

Data compiled from various preclinical studies. Actual values may vary depending on

experimental conditions.

Table 2: Pharmacokinetic Parameters of ONC201 in Pediatric Patients with H3 K27M-Mutant

Glioma
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Parameter Value

Recommended Phase II Dose (RP2D)
625 mg (adult, scaled by body weight for

pediatrics)

T1/2 (half-life) 8.4 hours

Tmax (time to maximum concentration) 2.1 hours

Cmax (maximum concentration) 2.3 µg/mL

AUC0-tlast (area under the curve) 16.4 h*µg/mL

Data from a Phase I clinical trial.

Conclusion
ONC201 represents a significant advancement in the development of targeted cancer

therapies. Its unique mechanism of action, favorable safety profile, and oral bioavailability

make it a compelling candidate for further clinical investigation, particularly in challenging-to-

treat malignancies such as high-grade gliomas. The detailed protocols and data presented in

this guide are intended to support ongoing and future research into the therapeutic potential of

ONC201 and the broader class of imipridone compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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